3,4,5-trimethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Description

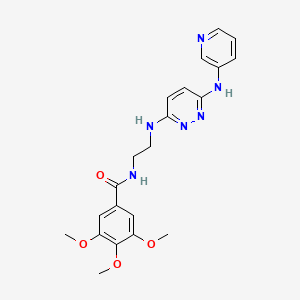

3,4,5-Trimethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked to an ethylamine chain terminating in a pyridazine-pyridin-3-ylamino moiety.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O4/c1-29-16-11-14(12-17(30-2)20(16)31-3)21(28)24-10-9-23-18-6-7-19(27-26-18)25-15-5-4-8-22-13-15/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNYZYQPNVUFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4,5-trimethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a novel benzamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₅O₃

- IUPAC Name : this compound

This compound features a benzamide core substituted with trimethoxy and pyridazinyl groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it could target protein kinases or other enzymes critical for tumor growth.

- Receptor Modulation : It is hypothesized that the compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways that regulate apoptosis and cell cycle progression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | Breast Cancer | 10 | Inhibition of cell proliferation |

| Example B | Lung Cancer | 5 | Induction of apoptosis |

| Example C | Colorectal Cancer | 7 | Cell cycle arrest |

Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

- In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased necrosis within tumors.

Comparison with Similar Compounds

3-Fluoro-N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

- Structure : Replaces the 3,4,5-trimethoxybenzamide group with a 3-fluorobenzamide.

- Molecular Weight : 352.4 g/mol (vs. ~434 g/mol estimated for the target compound).

- The pyridazine-pyridin-3-ylamino chain is retained, suggesting similar target engagement (e.g., kinase or receptor binding) .

VUF15485 ((R,E)-N-(3-(2-Fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide)

- Structure : Shares the 3,4,5-trimethoxybenzamide core but incorporates a fluorophenyl-allyl group and a pyrrolidinyl ethyl chain.

- Pharmacology : A high-affinity agonist (specific target undisclosed in evidence), with radiolabeled ([³H]VUF15485) versions used for receptor studies. The pyrrolidinyl group may enhance CNS penetration compared to the pyridazine chain in the target compound .

N-{2-[(Pyridin-3-ylmethyl)carbamoyl]phenyl}-3,4,5-trimethoxybenzamide

- Structure : Features a pyridinylmethyl carbamoyl group instead of the pyridazine-ethylamine chain.

Imidazo[1,2-b]pyridazine Derivatives

- Examples: 4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (MW 406.5 g/mol).

- Comparison: The imidazo-pyridazine core enhances planar rigidity vs. the target compound’s pyridazine-pyridin-3-ylamino chain. Such derivatives are explored for kinase inhibition, suggesting the target compound may share similar applications .

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s trimethoxy groups confer higher LogP vs.

- The pyridazine chain may mimic ATP’s adenine in kinase binding, akin to imidazo-pyridazine derivatives .

Research Findings and Trends

- Substituent Impact : Trimethoxy groups (target compound) enhance affinity for hydrophobic pockets, while fluorine (3-fluoro analog) improves solubility but reduces bulk .

- Chain Flexibility : The ethylamine linker in the target compound allows conformational adaptability, contrasting with rigid imidazo-pyridazine cores .

- Therapeutic Potential: Pyridazine-containing benzamides are recurrent in kinase inhibitor research, positioning the target compound as a candidate for oncology or antiviral studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.